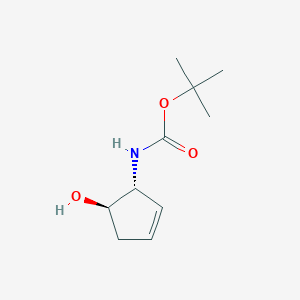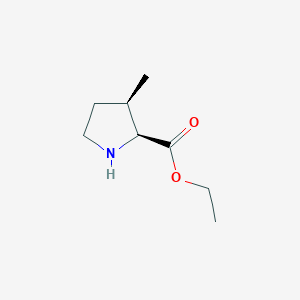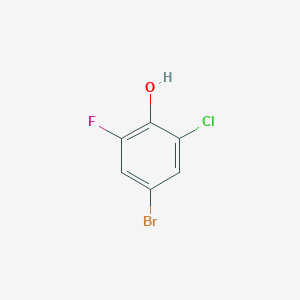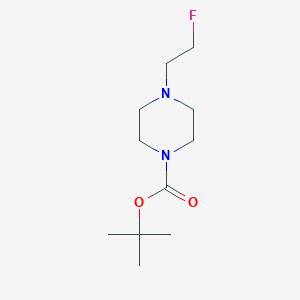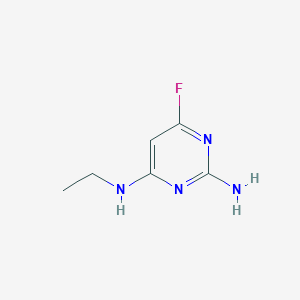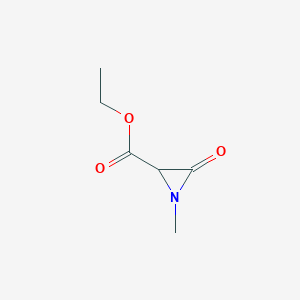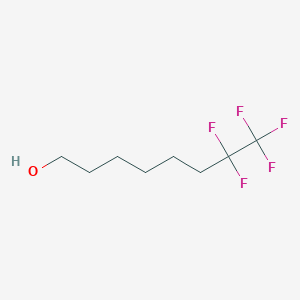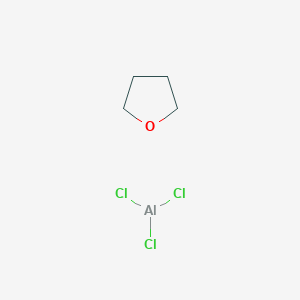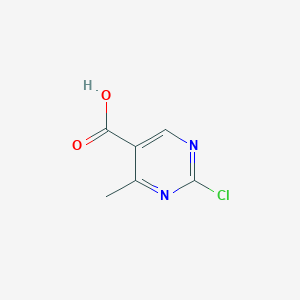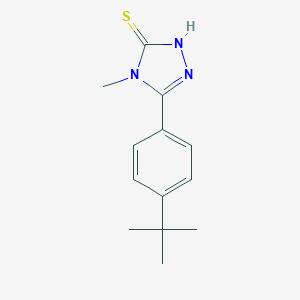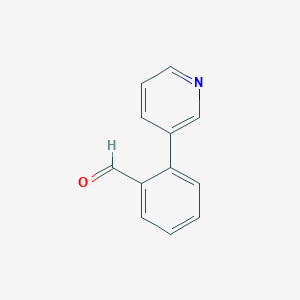
2-(吡啶-3-基)苯甲醛
描述
Synthesis Analysis
The synthesis of 2-(Pyridin-3-yl)benzaldehyde and its derivatives involves several efficient methods. For instance, 2-Amino-3-pyridinecarboxaldehyde, a closely related compound, can be synthesized via ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reaction with DMF and acid hydrolysis. This process has been optimized to reduce impurities through the careful selection of base and solvent, highlighting the precision required in synthesis methods (Rivera et al., 2001). Furthermore, innovative approaches in the modification of Hantzsch reactions have led to the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H, 3H)-diones and pyrrolo[1,2-a]indoles, demonstrating the versatility of pyridine derivatives in synthesizing complex heterocyclic frameworks (Dzvinchuk, 2007).
科学研究应用
Application in Antimicrobial Research
- Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of novel biologically active pyridine derivatives. These derivatives have been tested as antimicrobial agents .
- Methods of Application or Experimental Procedures: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
- Results or Outcomes: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans. With maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively, compounds 12a and 15 demonstrated the highest inhibition zone .
Application in Anticancer Research
- Summary of the Application: Pyridine-containing compounds, including 2-(Pyridin-3-Yl)Benzaldehyde, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .
- Methods of Application or Experimental Procedures: The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings has relied on pyridine derivatives . For example, Nicolaou et al. manifested cytotoxic properties in some lines of human cancer cells after he had synthesised pyridine epothilones .
- Results or Outcomes: Pyridine is a basic heterocyclic organic compound; it exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Application in Synthesis of Phosphorescent Iridium (III) Complex
- Summary of the Application: 4-(2-Pyridyl)benzaldehyde, a derivative of 2-(Pyridin-3-Yl)Benzaldehyde, is used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 4-(2-Pyridyl)benzaldehyde as a ligand .
- Results or Outcomes: The outcome is the synthesis of a novel phosphorescent iridium (III) complex .
Application in Anti-Tubercular Agents
- Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of anti-tubercular agents .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 2-(Pyridin-3-Yl)Benzaldehyde .
- Results or Outcomes: The outcome is the synthesis of anti-tubercular agents .
Application in Crystalline Polymorphs
- Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of crystalline polymorphs .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 2-(Pyridin-3-Yl)Benzaldehyde .
- Results or Outcomes: The outcome is the synthesis of crystalline polymorphs .
安全和危害
未来方向
The future directions for the study of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be developed as potential therapeutic agents due to their antimicrobial, anti-tubercular, and antioxidant activities .
属性
IUPAC Name |
2-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUANRRVVJRTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397431 | |
| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-Yl)Benzaldehyde | |
CAS RN |
176690-44-1 | |
| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176690-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

